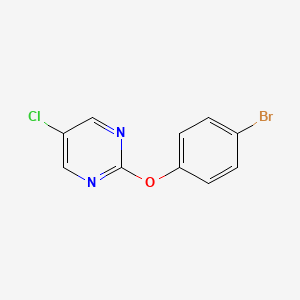

2-(4-Bromophenoxy)-5-chloropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis and Materials Science

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in both nature and synthetic chemistry. nih.govnih.gov Its prevalence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the structure of DNA and RNA. nih.govwikipedia.org This biological significance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. nih.gov Pyrimidine derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govheteroletters.orgrsc.org

Beyond pharmaceuticals, the pyrimidine core is also finding applications in materials science. The electron-deficient nature of the pyrimidine ring, a consequence of its two electronegative nitrogen atoms, imparts unique electronic and photophysical properties. wikipedia.org This has led to the investigation of pyrimidine derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and other organic semiconductor materials. researchgate.net The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications in both drug discovery and materials science. rsc.org

Table 1: Key Applications of the Pyrimidine Scaffold

| Field | Examples of Applications |

| Medicinal Chemistry | Anticancer agents, Antiviral drugs, Antibacterial therapies, Anti-inflammatory compounds. nih.govheteroletters.orgrsc.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Fluorescent probes, Organic semiconductors. researchgate.net |

| Agrochemicals | Herbicides, Fungicides, Insecticides. |

| Biochemistry | Fundamental component of DNA and RNA (cytosine, thymine, uracil). nih.govwikipedia.org |

Strategic Importance of Halogen and Ether Linkages in Pyrimidine Derivatives, with Focus on 2-(4-Bromophenoxy)-5-chloropyrimidine

The introduction of halogen atoms and ether linkages onto the pyrimidine scaffold significantly enhances its synthetic utility and allows for precise control over its chemical reactivity and biological interactions. Halogens, such as chlorine and bromine, are electron-withdrawing groups that influence the electron density of the pyrimidine ring, affecting its reactivity in substitution reactions. researchgate.netcsu.edu.au The position of the halogen atom is crucial; for instance, halogens at the 2, 4, and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of pyrimidines. mdpi.com

The compound This compound serves as an excellent example of the strategic use of these functional groups. It is a key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. acs.orgnewdrugapprovals.orggoogle.com In the synthesis of Macitentan, the distinct reactivity of the chloro and bromo substituents is exploited. The chlorine atom at the 5-position is less reactive towards nucleophilic substitution than a halogen at the 2 or 4-position, allowing for selective reactions at other sites. The 2-(4-Bromophenoxy) group is introduced via a nucleophilic substitution reaction, where a phenoxide displaces a leaving group (like another chlorine atom) from the 2-position of a pyrimidine precursor. acs.org

This specific arrangement of a stable ether linkage at the 2-position and a reactive chlorine at the 5-position makes this compound a valuable and strategically designed building block. It allows for the sequential and controlled introduction of different molecular fragments, a cornerstone of modern complex molecule synthesis. acs.orggoogle.com The bromophenyl moiety itself can also be a site for further modification, for example, through cross-coupling reactions. worktribe.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1538671-54-3 |

| Molecular Formula | C₁₀H₆BrClN₂O |

| Molecular Weight | 285.52 g/mol |

| Appearance | Solid |

| Function | Key intermediate in the synthesis of Macitentan. acs.orgnewdrugapprovals.orggoogle.com |

Historical Context and Evolution of Pyrimidine Ether Chemistry in Academic Research

The systematic study of pyrimidine chemistry began in the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines, and a year later, he proposed the name "pyrimidin". wikipedia.org The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in Early research was heavily driven by the discovery of pyrimidines as essential components of nucleic acids. tezu.ernet.in

The synthesis of pyrimidine ethers evolved as part of the broader development of pyrimidine chemistry. A common and foundational method for forming aryl and alkyl ethers of pyrimidines is the Williamson ether synthesis, which involves the reaction of a halopyrimidine with an alcohol or a phenol (B47542) in the presence of a base. This nucleophilic substitution reaction is particularly effective when the halogen is at the electron-deficient 2, 4, or 6 positions of the pyrimidine ring. mdpi.com

Over the decades, synthetic methodologies have become more sophisticated. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related etherification reactions, provided milder and more versatile methods for forming C-O bonds on the pyrimidine ring. These modern techniques have expanded the scope of accessible pyrimidine ether derivatives, allowing for the synthesis of increasingly complex molecules with tailored properties for pharmaceutical and material science applications. The synthesis of compounds like this compound relies on these well-established principles of nucleophilic aromatic substitution, demonstrating the enduring legacy and continued evolution of pyrimidine chemistry. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-5-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYXWYGLAKAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 4 Bromophenoxy 5 Chloropyrimidine and Analogs

Precursor Synthesis and Halogenated Pyrimidine (B1678525) Building Blocks

The foundation for synthesizing the target molecule lies in the robust preparation of its key precursors: a halogenated pyrimidine and a substituted phenol (B47542). These building blocks provide the necessary functionalities for the subsequent coupling reaction.

5-Bromo-2-chloropyrimidine (B32469) is a critical intermediate, and its synthesis has been approached through several routes, primarily starting from 2-hydroxypyrimidine (B189755) or its derivatives. chemicalbook.comgoogle.com A common and traditional method involves the chlorination of 5-bromo-2-hydroxypyrimidine (B17364) using phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com In this process, 2-hydroxy-5-bromopyrimidine is treated with phosphorus oxychloride, often in the presence of a base like triethylamine (B128534) and a solvent such as toluene, to yield 5-bromo-2-chloropyrimidine. chemicalbook.com

Alternative methods have been developed to improve efficiency and reduce the use of hazardous reagents. chemicalbook.comgoogle.com One innovative approach simplifies the process into a one-step synthesis from 2-hydroxypyrimidine. This method uses hydrobromic acid as the bromine source and hydrogen peroxide as a catalyst for the initial bromination to form 5-bromo-2-hydroxypyrimidine as an intermediate. google.compatsnap.com This intermediate is then chlorinated in the same reaction sequence using phosphorus oxychloride and an organic amine catalyst like triethylamine to produce the final product. google.com This streamlined process can significantly enhance production efficiency. patsnap.com

Furthermore, synthetic strategies avoiding the highly toxic phosphorus oxychloride have been reported. One such method employs hydrochloric acid as the chlorinating agent with cetyltrimethylammonium chloride serving as a catalyst, resulting in high yield and purity with simpler post-reaction work-up. chemicalbook.com

| Starting Material | Key Reagents | Conditions | Yield | Purity | Reference |

| 2-Hydroxy-5-bromopyrimidine | Phosphorus oxychloride, Triethylamine, Toluene | Heat at 80-85°C for 6 hours | Not specified | >98% (HPLC) | chemicalbook.com |

| 5-Bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride, DMF | Heat at 40°C for 12 hours | 91% | 99.76% | chemicalbook.comchemicalbook.com |

| 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide, then Phosphorus oxychloride, Triethylamine | Heating | Not specified | Not specified | google.compatsnap.com |

4-Bromophenol (B116583) is the second key precursor required for the synthesis of the target compound. solubilityofthings.com It is typically synthesized via the electrophilic bromination of phenol. The reaction's regioselectivity, favoring the para-substituted product, is influenced by reaction conditions, particularly temperature and solvent. prepchem.com

The standard procedure involves dissolving phenol in a solvent like carbon disulfide and then adding bromine, often dissolved in the same solvent. prepchem.com To maximize the yield of the desired 4-bromophenol and minimize the formation of the ortho-isomer, the reaction is conducted at low temperatures, for instance, in a salt and ice mixture. prepchem.com Yields can be as high as 90-97% under optimized low-temperature conditions. prepchem.com After the reaction, the product is typically isolated and purified by vacuum distillation. prepchem.com

| Starting Material | Key Reagents | Solvent | Temperature | Yield | Reference |

| Phenol | Bromine | Carbon Disulfide | -30°C | 97% | prepchem.com |

| Phenol | Bromine | Carbon Disulfide | +30°C | 82% | prepchem.com |

| Phenol | Bromine | Carbon Disulfide | Cooled with salt and ice | 90% | prepchem.com |

| Phenol | 1,4-Dioxane dibromide | None specified (extraction with ether) | Water-cooling | 88% | prepchem.com |

O-Arylation Strategies for the Construction of Phenoxy-Pyrimidine Linkages

The crucial step in the synthesis of 2-(4-bromophenoxy)-5-chloropyrimidine is the formation of the aryl ether bond between the 4-bromophenol and the 5-chloropyrimidine (B107214) moieties. This is typically achieved through O-arylation reactions, with nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling being the predominant strategies.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O bond in this context. wikipedia.org The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles. nih.gov The presence of halogen substituents, such as chlorine at the C2 position, further activates the ring for substitution.

In this reaction, the phenoxide ion, generated by deprotonating 4-bromophenol with a suitable base (e.g., potassium carbonate, sodium hydride), acts as the nucleophile. It attacks the electron-deficient carbon atom (C2) of the 5-bromo-2-chloropyrimidine ring, which bears the leaving group (chloride). This attack proceeds via a two-step addition-elimination mechanism. nih.gov The initial addition of the nucleophile forms a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. The negative charge in the Meisenheimer complex is stabilized by resonance, particularly by the ring nitrogen atoms. stackexchange.com In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final this compound product.

The regioselectivity of nucleophilic attack on substituted pyrimidines is well-established, with positions 2 and 4 being the most reactive. stackexchange.comresearchgate.net This is because attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atoms, leading to greater stabilization compared to attack at other positions. stackexchange.com

When SNAr reactions are sluggish or require harsh conditions, metal-catalyzed cross-coupling reactions offer a powerful alternative for aryl ether formation. acsgcipr.org These methods have broadened the scope and functional group tolerance for C-O bond construction. nih.gov

The most common approaches are variations of the Ullmann condensation and the Buchwald-Hartwig amination, adapted for etherification.

Copper-Catalyzed Ullmann-Type Reactions: The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper at high temperatures. Modern variations utilize catalytic amounts of copper, often with specific ligands, to facilitate the reaction under milder conditions. The mechanism generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether.

Palladium-Catalyzed Buchwald-Hartwig Coupling: While renowned for C-N bond formation, palladium-catalyzed systems have also been developed for C-O coupling. These reactions typically employ a palladium precatalyst and a specialized phosphine-based ligand. nih.gov The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide and reductive elimination of the aryl ether product.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often required to achieve high yields. acsgcipr.org These metal-catalyzed methods are particularly useful when the aryl halide is not sufficiently activated for a classical SNAr reaction. acsgcipr.org

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is essential for developing a safe, efficient, and scalable synthesis of this compound. Key parameters for both SNAr and metal-catalyzed pathways require careful consideration.

For SNAr reactions , optimization typically involves:

Base: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) is critical for generating the nucleophilic phenoxide. The strength and solubility of the base can significantly impact the reaction rate.

Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used as they can solvate the cation of the base while not interfering with the nucleophile.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature is a balance between reaction time and product purity.

Stoichiometry: Using a slight excess of the phenol and base can help drive the reaction to completion.

For metal-catalyzed coupling , optimization focuses on:

Catalyst and Ligand: The selection of the metal (Cu or Pd) and the appropriate ligand is paramount. The ligand stabilizes the metal center and facilitates key steps in the catalytic cycle. acsgcipr.org Catalyst loading is also a key factor, balancing cost and reaction efficiency.

Base: The base not only deprotonates the phenol but also plays a role in the catalytic cycle, particularly in the reductive elimination step. Inorganic bases like carbonates or phosphates are common. acsgcipr.org

Solvent and Temperature: The reaction medium and temperature must be compatible with the catalyst system and substrates to ensure stability and activity.

Process intensification strategies can further enhance the synthesis. Techniques such as microwave-assisted heating can dramatically reduce reaction times by enabling rapid and uniform heating. Flow chemistry, where reagents are continuously pumped through a heated reactor, offers advantages in terms of safety (small reaction volumes), precise control over reaction parameters (temperature, pressure, residence time), and ease of scalability. These modern approaches can lead to higher yields, improved purity, and a more sustainable manufacturing process.

One-Pot and Multicomponent Reactions in Pyrimidine Synthesis

A variety of MCRs have been established for pyrimidine synthesis, often involving cycloaddition or cyclocondensation pathways. mdpi.com For instance, a novel and sustainable approach involves the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring, liberating only hydrogen and water as byproducts. organic-chemistry.org The use of PN5P–Ir–pincer complexes has been shown to be highly efficient for this transformation, achieving yields of up to 93% for a range of 38 different pyrimidines. acs.orgorganic-chemistry.orgorganic-chemistry.org

Other notable MCRs for pyrimidine synthesis include:

[4+2] Cycloadditions: These reactions can involve the in-situ generation of intermediates like ketimines from alkynes and sulfonyl azides, which then undergo cycloaddition to form the pyrimidine ring. mdpi.com

[3+3] Cycloadditions: The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a primary example of this pathway. mdpi.com

Pseudo Five-Component Reactions: More complex annulations, such as the triflic acid-catalyzed reaction between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, have been developed to produce highly substituted pyrimidines. mdpi.com

These methodologies provide robust and flexible platforms for accessing a wide library of pyrimidine derivatives, which can then be further functionalized to yield specific targets like halogenated pyrimidine ethers.

Table 1: Comparison of Multicomponent Reaction Strategies for Pyrimidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P–Ir–pincer complexes | Sustainable; high regioselectivity; liberates H₂ and H₂O. acs.orgorganic-chemistry.org |

| Copper-Catalyzed Tandem Reaction | Trichloroacetonitrile, Sulfonyl azides, Terminal alkynes | Copper catalyst | In-situ generation of ketimine intermediates; forms sulfonamide pyrimidine derivatives. mdpi.com |

| Pinner Synthesis ([3+3] Cycloaddition) | 1,3-Dicarbonyl compounds, Amidines | Various catalysts | Classical and widely used method for pyrimidine ring formation. mdpi.com |

| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | [C-C+C+N+C+N] cyclocondensation; produces highly substituted pyrimidines. mdpi.com |

Microwave-Assisted and Flow Chemistry Applications for Pyrimidine Ether Synthesis

Modern enabling technologies such as microwave irradiation and continuous flow chemistry have been instrumental in optimizing the synthesis of pyrimidine ethers, offering significant advantages over conventional batch processing.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. rsc.orgkoreascience.kr In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to various reaction types, including multicomponent reactions. For example, the one-pot, three-component synthesis of pyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is significantly accelerated under microwave conditions. rsc.org This metal-free approach, using glacial acetic acid, highlights key benefits of MAOS, including rapid reaction times (often just a few minutes) and purification that frequently avoids the need for column chromatography. rsc.orgnanobioletters.com Similarly, palladium-catalyzed C-C bond-forming reactions, such as the Heck coupling on functionalized pyrimidines, have been shown to be superior under microwave irradiation compared to conventional heating, providing higher yields with fewer side products in shorter timeframes. nih.gov

Table 2: Microwave-Assisted Synthesis of Aminopyrimidine Derivatives

| Step | Reactants | Conditions | Duration | Outcome |

|---|---|---|---|---|

| Chalcone Synthesis | Substituted Acetophenones, Aromatic Aldehydes | NaOH, Microwave | 2-5 min | Formation of Chalcone Intermediates (A1-A5) |

| Pyrimidine Formation | Chalcones (A1-A5), Guanidine Nitrate | ZnCl₂, Microwave (160 Watts) | 3 min | Formation of Aminopyrimidines (B1-B5) nanobioletters.com |

Flow Chemistry Applications: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability. uc.ptacs.org The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, making the system ideal for highly exothermic or fast reactions that can be difficult to control in batch reactors. uc.ptnih.gov

For the synthesis of pyrimidine ethers, a flow process would typically involve pumping solutions of the precursors—such as a dihalopyrimidine and a substituted phenol—through a heated reactor coil, possibly packed with a solid-supported catalyst or base. This setup allows for the use of solvents under superheated conditions, accelerating reaction rates safely. researchgate.net The modular nature of flow systems also permits the integration of multiple reaction steps and in-line purification, creating a streamlined manufacturing process from starting materials to the final, purified product. uc.pt

Catalytic Systems in the Synthesis of Halogenated Pyrimidine Ethers

The synthesis of halogenated pyrimidine ethers like this compound relies on catalytic systems for two key transformations: the construction of the pyrimidine ring itself and the subsequent formation of the ether linkage via nucleophilic aromatic substitution (SNAr).

Catalysis in Pyrimidine Ring Formation: As discussed, the formation of the pyrimidine scaffold can be achieved through various catalytic cycloaddition and condensation reactions. Transition metal catalysts are particularly prominent.

Iridium and Manganese Catalysts: Pincer complexes of iridium and, more recently, manganese have been employed for the multicomponent synthesis of pyrimidines from alcohols and amidines through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. mdpi.com

Nickel Catalysts: Nickel complexes have been studied for the dehydrogenative multicomponent coupling of alcohols and amidines, offering an alternative pathway for pyrimidine synthesis. mdpi.com

Organocatalysts: Non-metal catalysts such as L-proline and p-toluenesulfonic acid have been effectively used in three-component reactions to synthesize fused pyrimidine systems. acs.orgnih.gov

Catalysis in C-O Bond Formation (Etherification): The formation of the aryl ether bond between the 4-bromophenol and the 5-chloropyrimidine core is typically accomplished via a nucleophilic aromatic substitution reaction. While this reaction can sometimes proceed with a strong base alone, it is often facilitated by a catalyst, especially when dealing with less activated aromatic systems.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, are powerful tools for forming C-O bonds. While not explicitly detailed for this specific molecule in the provided context, systems involving a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand are standard for such transformations.

Copper Catalysts: The Ullmann condensation, which uses a copper catalyst, is a classical method for forming diaryl ethers and could be applicable. Modern iterations of this reaction use various copper(I) salts and ligands to improve reaction conditions and yields.

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions, with the goal of achieving high yield and selectivity for the target halogenated pyrimidine ether.

Chromatographic and Crystallographic Techniques for Isolation and Purification

Following the synthesis of this compound, rigorous isolation and purification are essential to obtain the compound in high purity, free from starting materials, reagents, and byproducts. A combination of chromatographic and crystallographic techniques is employed for this purpose.

Chromatographic Techniques: Chromatography is the primary method for the purification and analysis of synthetic organic compounds.

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction in real-time. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, indicating when the reaction is complete. atlantis-press.com

Column Chromatography: For preparative purification, column chromatography is the most common technique. The crude reaction mixture is loaded onto a stationary phase (typically silica gel) packed in a column. A solvent or mixture of solvents (the mobile phase) is then passed through the column, separating the components based on their differential adsorption to the silica. Fractions are collected and analyzed by TLC to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used primarily for analytical purposes to determine the purity of the final compound with high precision. It can also be used for preparative purification of smaller quantities.

Crystallographic Techniques: Crystallization is a powerful purification technique that can yield material of very high purity. It involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the desired compound to crystallize out of the solution while impurities remain dissolved. nanobioletters.com

For absolute structure confirmation, especially for novel compounds, single-crystal X-ray crystallography is the definitive method. This technique involves growing a suitable single crystal of the purified compound and analyzing its diffraction pattern when exposed to an X-ray beam. The resulting data allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, confirming its connectivity, stereochemistry, and conformation. mdpi.com

Table 3: Techniques for Purification and Characterization

| Technique | Purpose | Application in Synthesis |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Quickly determines reaction completion and identifies the number of components in a mixture. atlantis-press.com |

| Column Chromatography | Preparative purification | Separates the target compound from unreacted starting materials and byproducts on a larger scale. |

| Crystallization | Final purification | Removes trace impurities by selectively precipitating the pure compound from a supersaturated solution. nanobioletters.com |

| X-ray Crystallography | Definitive structure elucidation | Provides unambiguous confirmation of the molecular structure and stereochemistry. mdpi.com |

Iii. Mechanistic Investigations and Reactivity of 2 4 Bromophenoxy 5 Chloropyrimidine

Reaction Pathways for Halogen Displacement on Pyrimidine (B1678525) and Phenyl Rings

The displacement of halogen atoms from 2-(4-bromophenoxy)-5-chloropyrimidine is highly dependent on the reaction conditions and the nature of the attacking reagent. The chlorine atom on the pyrimidine ring and the bromine atom on the phenyl ring exhibit different reactivities. The pyrimidine ring is inherently electron-poor, which makes the C-Cl bond susceptible to nucleophilic aromatic substitution. Conversely, the C-Br bond on the phenyl ring is more typically activated towards oxidative addition in transition metal-catalyzed reactions.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides generally follows the order I > OTf > Br > Cl, with C-Cl bonds being the least reactive and requiring more specialized conditions for activation. libretexts.org This suggests that the C-Br bond on the phenoxy moiety would be preferentially targeted over the C-Cl bond on the pyrimidine ring in many standard cross-coupling protocols. However, the position of the halogen on the electron-deficient pyrimidine ring can significantly influence its lability, sometimes leading to selective reactions at the C-Cl position.

Regioselectivity and Chemoselectivity in Transformations of the Chemical Compound

Regioselectivity and chemoselectivity are critical considerations in the functionalization of dihalogenated compounds like this compound. The choice of catalyst, ligands, and reaction conditions can direct the reaction to selectively occur at either the C-Cl or C-Br bond.

For instance, in palladium-catalyzed cross-coupling reactions of 2,5-dihalopyrimidines, chemoselectivity can be achieved. Studies on 5-bromo-2-chloropyrimidine (B32469), a structurally related compound, show that reactions with triorganoindium reagents can be controlled to give either mono- or disubstituted products. nih.gov This indicates that the two halogen positions have differential reactivity that can be exploited for selective synthesis. Similarly, studies on 2,4-dichloropyrimidines demonstrate that Suzuki-Miyaura couplings can be highly regioselective, preferentially occurring at the C4 position over the C2 position. mdpi.comsemanticscholar.org This selectivity is sensitive to the palladium precatalyst and reaction conditions, highlighting the possibility of directing transformations to a specific site. figshare.com The ability to selectively functionalize one halogen site while leaving the other intact allows for sequential, stepwise synthesis of more complex molecules.

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated pyrimidines. nih.govnih.govmdpi-res.com These reactions typically involve a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide. researchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. libretexts.orglibretexts.org For a substrate like this compound, the reaction could potentially occur at either the C-Br or C-Cl bond. The general catalytic cycle involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

In the context of dihalopyrimidines, the selection of the reaction site is feasible. For example, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst selectively proceeded at the C-Br bond. mdpi.com This suggests that under similar conditions, the C-Br bond of the 4-bromophenoxy group in the title compound would likely be more reactive than the C-Cl bond. Microwave-assisted procedures have also been developed to enhance the efficiency and regioselectivity of Suzuki couplings with dichloropyrimidines, often favoring substitution at the C4 position with extremely low catalyst loading. mdpi.comsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines This table presents data from analogous halogenated pyrimidine systems to illustrate typical reaction conditions.

| Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | mdpi.com |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | mdpi.com |

Reactions with Organometallic Reagents (e.g., Indium Organometallics)

A variety of organometallic reagents can be used in cross-coupling reactions. Organoindium reagents have emerged as useful partners in palladium-catalyzed couplings. sciforum.net A study on the reaction of triorganoindium reagents (R₃In) with 5-bromo-2-chloropyrimidine demonstrated excellent chemoselectivity. nih.gov By controlling the stoichiometry of the indium reagent, the reaction could be directed to afford either 5-substituted-2-chloropyrimidines or 2,5-disubstituted pyrimidines. nih.gov This highlights a powerful method for the selective functionalization of dihalopyrimidines, which could be applied to this compound.

Other organometallic reagents such as Grignard reagents (organomagnesium) researchgate.netresearchgate.net and organozinc compounds are also widely used. nih.govsemanticscholar.org Iron-catalyzed cross-coupling of Grignard reagents with heteroaryl chlorides provides an environmentally friendly and cost-effective alternative to palladium catalysis. researchgate.net Similarly, cobalt-catalyzed couplings between in-situ prepared arylzinc halides and 2-chloropyrimidine have been reported to proceed in high yields, offering another practical route for arylation. nih.gov

While palladium is the most common catalyst for cross-coupling reactions, other transition metals like nickel, copper, and cobalt are also effective and offer complementary reactivity. ustc.edu.cn Nickel-catalyzed Kumada coupling, for example, reacts Grignard reagents with aryl halides and has become a versatile C-C bond-forming reaction. researchgate.net Cobalt catalysis has been successfully employed for the cross-coupling of 2-chloropyrimidines with arylzinc reagents, demonstrating a practical alternative to palladium-based systems. nih.gov These alternative methods can be advantageous in terms of cost, toxicity, and overcoming limitations of palladium catalysts, such as sensitivity to certain functional groups.

Skeletal Rearrangements and Heterocycle Transformations

Skeletal rearrangements involve the reorganization of a molecule's carbon skeleton or heterocyclic framework, providing access to complex molecular architectures from simpler precursors. nih.gov While specific skeletal rearrangements of this compound are not widely documented, pyrimidine derivatives can, in principle, undergo various heterocycle transformations. Such reactions often require specific functional groups or harsh conditions to initiate ring-opening, ring-closing, or atom-insertion/deletion cascades.

Examples of skeletal rearrangements in nitrogen-containing heterocycles include the Hofmann and Curtius rearrangements, although these are typically associated with amides. nih.gov More complex transformations, such as Wagner-Meerwein rearrangements and Grob fragmentations, have been observed in complex natural product skeletons containing heterocyclic motifs under specific basic conditions. nih.gov The stability of the pyrimidine ring generally requires significant activation for it to participate in skeletal transformations. Such reactions are less common than peripheral functionalization via cross-coupling but represent a potential, albeit challenging, pathway for structural diversification.

Radical and Photochemical Reactivity of Halogenated Pyrimidine Ethers

The radical and photochemical reactivity of halogenated pyrimidine ethers, such as this compound, is a critical area of study, offering insights into their environmental fate, potential for photodynamic therapy, and the synthesis of novel derivatives. The presence of two different halogen atoms (bromine and chlorine) on distinct aromatic rings, linked by an ether bridge to a pyrimidine core, results in a complex photochemical behavior dictated by the selective activation and cleavage of its chemical bonds upon exposure to light.

Research into the photochemistry of analogous compounds, particularly 2-chloropyrimidine, provides a foundational understanding of the potential reaction pathways for this compound. Upon ultraviolet (UV) irradiation in an aqueous solution, 2-chloropyrimidine has been shown to yield two primary products: 2-hydroxypyrimidine (B189755) and 2-chloro-4,2'-bipyrimidine rsc.org. The formation of these products suggests the existence of competing reaction mechanisms originating from different excited states of the molecule.

The proposed mechanism for the formation of 2-hydroxypyrimidine involves a heterolytic cleavage of the carbon-chlorine (C-Cl) bond from the excited singlet state of the 2-chloropyrimidine molecule rsc.org. This process leads to the formation of a pyrimidinyl cation, which is subsequently trapped by water to yield the hydroxylated product.

Conversely, the formation of the bipyrimidine dimer is believed to proceed through a radical pathway initiated from the triplet excited state rsc.org. Intersystem crossing from the initial singlet excited state populates the triplet state, which then undergoes homolytic cleavage of the C-Cl bond to generate a pyrimidinyl radical. This radical species can then react with a ground-state 2-chloropyrimidine molecule to form the observed 2-chloro-4,2'-bipyrimidine rsc.org. The presence of oxygen can quench the triplet state, thereby inhibiting the formation of the radical-derived bipyrimidine and favoring the hydroxylation pathway rsc.org.

While direct studies on this compound are not extensively available, the established reactivity of 2-chloropyrimidine allows for postulations regarding its behavior. The ether linkage to the 4-bromophenoxy group is expected to influence the photophysical properties and the subsequent photochemical reaction pathways. The bromine atom on the phenoxy ring introduces an additional potential site for photochemical activity. The carbon-bromine (C-Br) bond is generally weaker than the C-Cl bond and can also undergo homolytic cleavage upon photoexcitation, leading to the formation of a bromophenyl radical. The specific reaction pathway that predominates—cleavage of the C-Cl bond on the pyrimidine ring versus the C-Br bond on the phenoxy ring—would likely depend on the specific wavelength of irradiation and the solvent environment.

The following table summarizes the key photochemical reactions and proposed mechanisms based on the study of 2-chloropyrimidine, which can be extrapolated to understand the potential reactivity of this compound.

| Reactant | Excited State | Bond Cleavage | Intermediate | Product | Reference |

| 2-Chloropyrimidine | Singlet | Heterolytic C-Cl | Pyrimidinyl Cation | 2-Hydroxypyrimidine | rsc.org |

| 2-Chloropyrimidine | Triplet | Homolytic C-Cl | Pyrimidinyl Radical | 2-Chloro-4,2'-bipyrimidine | rsc.org |

Iv. Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenoxy 5 Chloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of 2-(4-Bromophenoxy)-5-chloropyrimidine. Both ¹H NMR and ¹³C NMR would provide critical information about the electronic environment and connectivity of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenoxy rings. The protons on the pyrimidine ring, being in an electron-deficient system, would likely appear at a lower field (higher ppm). The protons on the 4-bromophenoxy group would present as a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would be expected to resonate at specific chemical shifts, influenced by the electronegative nitrogen and chlorine atoms. The carbon attached to the bromine atom in the phenoxy ring would also exhibit a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for similar structures, as specific experimental data is unavailable.)

| Technique | Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H NMR | Pyrimidine-H | ~8.5 - 9.0 | Singlet(s) |

| ¹H NMR | Phenoxy-H (ortho to O) | ~7.0 - 7.3 | Doublet |

| ¹H NMR | Phenoxy-H (ortho to Br) | ~7.5 - 7.7 | Doublet |

| ¹³C NMR | Pyrimidine-C (substituted) | ~155 - 165 | N/A |

| ¹³C NMR | Phenoxy-C (substituted) | ~118 - 155 | N/A |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The presence of bromine and chlorine atoms would result in a distinctive isotopic pattern in the mass spectrum, which is a powerful diagnostic tool. Fragmentation analysis (MS/MS) would reveal the pattern of bond cleavages, providing further structural confirmation by identifying characteristic fragments of the pyrimidine and bromophenoxy moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, C-Br bond, and the aromatic C=C and C-N bonds of the pyrimidine and benzene rings.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive, as specific experimental data is unavailable.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| Aryl Ether (C-O-C) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

Chromatographic Methods for Purity and Isomeric Composition Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of synthesized organic compounds. For this compound, a reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. pharmaffiliates.comresearchgate.net This would allow for the separation of the target compound from any starting materials, by-products, or isomers. The purity would be determined by the relative area of the main peak in the chromatogram. Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable.

V. Computational Chemistry and Theoretical Frameworks for 2 4 Bromophenoxy 5 Chloropyrimidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of halogenated pyrimidines. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and other key electronic parameters.

For a molecule like 2-(4-Bromophenoxy)-5-chloropyrimidine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry. From this, various properties can be derived.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | (Value) eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value) eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C: (Values), N: (Values), O: (Value), Cl: (Value), Br: (Value), H: (Values) | Provides insight into the partial charges on each atom, influencing intermolecular interactions. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis is crucial for understanding the three-dimensional structure and the relative stabilities of different spatial arrangements of the molecule. This is typically achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

τ1: C(pyrimidine ring) - O - C(phenoxy ring) - C(phenoxy ring)

τ2: C(pyrimidine ring) - C(pyrimidine ring) - O - C(phenoxy ring)

By systematically rotating these dihedral angles and calculating the energy at each point, a potential energy surface map can be generated. This map reveals the low-energy conformations (local minima) and the energy barriers between them (transition states). Such studies on related substituted pyrimidine (B1678525) structures have been conducted to understand their conformational preferences.

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | (Value) | (Value) | 0.00 |

| Local Minimum 1 | (Value) | (Value) | (Value) |

| Transition State 1 | (Value) | (Value) | (Value) |

Note: This table represents the type of data that would be generated from a conformational analysis and PES mapping. Specific values require dedicated computational studies.

The preferred conformation will have implications for the molecule's biological activity and its interactions with other molecules.

Simulation of Reaction Mechanisms and Transition State Structures

Computational methods can be used to simulate reaction mechanisms, providing detailed information about the pathways, intermediates, and transition states involved in chemical transformations. For this compound, potential reactions of interest could include nucleophilic substitution at the pyrimidine ring.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism has been studied for halogenated pyrimidines, pyridazines, and pyrazines. Theoretical calculations can help to elucidate the feasibility of such radical-mediated pathways.

In a typical nucleophilic aromatic substitution reaction, DFT calculations can be used to locate the transition state structure. The geometry and energy of the transition state provide critical information about the reaction barrier (activation energy), which in turn determines the reaction rate. For instance, in the synthesis of pyrimidine ethers, understanding the transition state of the etherification reaction is important. Computational studies on pyrimidine synthesis have explored various reaction mechanisms and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning peaks in experimental NMR spectra. The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. The calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning the various vibrational modes of the molecule to specific stretching, bending, and torsional motions of the atoms. Studies on related chloropyrimidine derivatives have shown good agreement between theoretical and experimental vibrational spectra.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | (List of values) | (List of values) |

| ¹³C NMR Chemical Shift (ppm) | (List of values) | (List of values) |

| Key IR Frequencies (cm⁻¹) | (List of values with assignments) | (List of values) |

Note: This table illustrates how predicted spectroscopic data would be compared with experimental results. The actual data is not available from the performed searches.

Quantitative Structure-Reactivity Relationships (QSRR) in Halogenated Pyrimidine Systems

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. While QSAR (Quantitative Structure-Activity Relationship) studies on halogenated pyrimidine derivatives as inhibitors of certain enzymes have been performed, specific QSRR studies focusing on the general reactivity of a broad range of these compounds are less common.

A QSRR study on halogenated pyrimidine systems would involve:

Dataset: A series of halogenated pyrimidines with experimentally measured reactivity data (e.g., rate constants for a specific reaction).

Molecular Descriptors: Calculation of a large number of molecular descriptors for each compound in the series. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed reactivity.

Validation: Rigorous validation of the model to ensure its predictive power.

Such a model could then be used to predict the reactivity of new, unsynthesized halogenated pyrimidine derivatives, aiding in the design of molecules with desired chemical properties.

Vi. Research Applications of 2 4 Bromophenoxy 5 Chloropyrimidine in Contemporary Science

Role as Versatile Chemical Building Blocks in Multistep Synthesis

The chemical architecture of 2-(4-Bromophenoxy)-5-chloropyrimidine makes it a valuable intermediate in multistep organic synthesis. The pyrimidine (B1678525) ring is a common scaffold in many biologically active compounds, and the presence of reactive sites—the chloro and bromo substituents—allows for sequential and selective chemical modifications. growingscience.comnih.gov The chlorine atom at the 5-position and the bromine atom on the phenoxy group can be targeted by various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce a wide range of functional groups. This versatility enables the construction of complex molecular frameworks from a relatively simple starting material.

The pyrimidine core itself is a key structural motif in numerous pharmaceuticals, including antiviral and anticancer agents. nih.govnumberanalytics.com Consequently, derivatives of this compound are explored in medicinal chemistry for the synthesis of novel therapeutic candidates. nih.gov The ability to systematically modify the molecule at different positions allows for the fine-tuning of its physicochemical properties and biological activity, which is a crucial aspect of drug discovery and development. nih.gov

| Feature | Description | Synthetic Utility |

| Pyrimidine Core | A nitrogen-containing heterocyclic aromatic ring. | A common scaffold in biologically active compounds and functional materials. growingscience.comnumberanalytics.com |

| 5-Chloro Substituent | A reactive halogen atom on the pyrimidine ring. | Enables nucleophilic substitution and cross-coupling reactions for further functionalization. |

| 4-Bromophenoxy Group | A phenyl ether with a bromine atom. | The bromo group serves as a handle for additional cross-coupling reactions, allowing for the extension of the molecular structure. |

Contributions to Materials Science and Engineering of Functional Pyrimidine-Based Materials

The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive π-conjugation through attached aromatic systems, makes pyrimidine derivatives attractive for applications in materials science. numberanalytics.comresearchgate.netresearchgate.net These materials often exhibit interesting optical and electronic properties. researchgate.net

Porous organic frameworks (POFs), including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of materials characterized by high surface areas and tunable pore sizes. The incorporation of functionalized organic linkers is key to tailoring their properties for specific applications such as gas storage and separation. Pyrimidine-containing linkers have been successfully used to construct robust and functional MOFs. nih.govresearchgate.net For instance, a porous metal-organic framework incorporating pyrimidine groups has demonstrated a record-high working capacity for methane (B114726) storage, attributed to the dynamic nature of the pyrimidine units which can adjust their orientation to optimize gas packing. nih.govresearchgate.net The structure of this compound provides a potential precursor for such linkers, where the reactive halogen atoms can be used to polymerize or coordinate with metal centers to form extended porous networks.

Pyrimidine derivatives have been investigated for their luminescent and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The electron-withdrawing character of the pyrimidine ring can be exploited to create "push-pull" molecular architectures when combined with electron-donating groups, leading to materials with desirable intramolecular charge transfer (ICT) characteristics. researchgate.net This ICT can result in strong fluorescence and tunable emission wavelengths. researchgate.net By modifying this compound through cross-coupling reactions to introduce electron-donating moieties, it is possible to synthesize novel materials with tailored optoelectronic properties for applications in light-emitting devices and sensors. nih.govrsc.org The presence of the bromophenoxy group can also influence the thermal and optoelectronic properties of resulting polymers. researchgate.net

| Application Area | Role of Pyrimidine Moiety | Potential Contribution of this compound |

| Porous Organic Frameworks | Acts as a rigid, functional linker in MOFs and COFs. nih.govresearchgate.net | A precursor for synthesizing multitopic linkers for gas storage and separation materials. |

| Optoelectronic Materials | Serves as an electron-accepting unit in push-pull fluorophores. researchgate.netnih.gov | A building block for creating novel luminescent materials for OLEDs and sensors. |

Catalysis and Ligand Design with Pyrimidine Derivatives

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives useful as ligands in coordination chemistry and catalysis. rsc.org The electronic properties of the pyrimidine ring can influence the catalytic activity of the metal center. By attaching the pyrimidine core to other coordinating groups, multidentate ligands can be designed for specific catalytic transformations. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands functionalized with pyrimidine groups have shown catalytic activity in C-H bond activation reactions. rsc.org The this compound molecule could be elaborated into novel ligands where the pyrimidine nitrogen atoms, potentially in concert with other donor atoms introduced through substitution reactions, can chelate to a metal center, thereby creating new catalysts for organic synthesis.

Methodological Development for Chemical Biology Research (as molecular probes or tools)

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and studying biological processes in living systems. frontiersin.orgnih.gov The design of these probes often involves a fluorophore coupled to a recognition element that interacts with a specific biomolecule or ion. Pyrimidine derivatives have been incorporated into fluorescent probes for various applications. For example, pyrimidine-BODIPY conjugates have been developed as fluorescent probes for cellular imaging and for studying antitumor activity. frontiersin.orgnih.gov The pyrimidine moiety can contribute to the photophysical properties of the probe and can also be part of the recognition motif. The reactive sites on this compound allow for its conjugation to fluorophores and targeting groups, enabling the development of novel molecular probes for bioimaging and diagnostics. nih.govciac.jl.cn

Advanced Separation and Sensing Technologies Utilizing Pyrimidine Ethers

The ability of the pyrimidine ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, along with the potential for metal coordination, makes pyrimidine derivatives suitable for applications in chemical sensing and separation. rsc.orgnovapublishers.com Pyrimidine-based chemosensors have been developed for the detection of metal ions. rsc.org For example, chromene-pyrimidine hybrid molecules have been synthesized for the selective detection of Fe³⁺ ions. rsc.org The this compound scaffold can be functionalized to create receptors that selectively bind to specific analytes, leading to a detectable signal, such as a change in fluorescence or color. In separation science, pyrimidine-functionalized materials can be used as stationary phases in chromatography or as components of membranes for selective separations. novapublishers.com

Vii. Future Perspectives and Emerging Avenues in 2 4 Bromophenoxy 5 Chloropyrimidine Research

Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, which can have a significant environmental impact. rasayanjournal.co.in The future of synthesizing 2-(4-Bromophenoxy)-5-chloropyrimidine is geared towards the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer substances. kuey.netpowertechjournal.com

Key green chemistry strategies applicable to the synthesis of pyrimidine derivatives include:

Microwave-Assisted Synthesis: This energy-efficient technique can significantly shorten reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. powertechjournal.combenthamdirect.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions. rasayanjournal.co.inpowertechjournal.com

Solvent-Free or Green Solvent Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. rasayanjournal.co.inkuey.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic and purification steps. rasayanjournal.co.in

Use of Recyclable Catalysts: Employing heterogeneous or biocatalysts that can be easily recovered and reused makes the synthetic process more sustainable and cost-effective. kuey.netpowertechjournal.com

The integration of these approaches can lead to more economical and environmentally friendly production of this compound. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrimidine Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous organic solvents | Benign solvents (water), ionic liquids, or solvent-free conditions kuey.net |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound powertechjournal.com |

| Catalysts | Often stoichiometric and toxic reagents | Recyclable heterogeneous catalysts, biocatalysts kuey.net |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (minutes to hours) rasayanjournal.co.inkuey.net |

| Waste Generation | Higher, due to multi-step processes and solvent use | Minimized through one-pot synthesis and catalyst recycling rasayanjournal.co.in |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purer products rasayanjournal.co.in |

Integration with Automated Synthesis and Robotics for High-Throughput Discovery

Advancements in In-Situ Spectroscopic Characterization of Reactive Intermediates

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Many reactions, including those to synthesize or modify this compound, proceed through highly reactive, short-lived intermediates. rsc.org Characterizing these transient species is challenging because they exist at very low concentrations. rsc.org

Future research will increasingly rely on advanced in-situ spectroscopic techniques to detect and structurally elucidate these intermediates. Mass spectrometry (MS), in particular, is a powerful tool for this purpose due to its high sensitivity for detecting low-abundance charged species. rsc.org Techniques like electrospray ionization (ESI-MS) can gently transfer intermediates from the reaction mixture into the gas phase for analysis. rsc.org Further characterization can be achieved using methods like collision-induced dissociation and ion spectroscopy, which provide structural information beyond just mass detection. rsc.orgrsc.org Applying these methods to the synthesis and reactions of this compound can provide deep mechanistic insights, leading to more rational reaction design. rsc.org

Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and de novo design. mdpi.com These computational tools can analyze vast datasets of chemical information to predict molecular properties, reaction outcomes, and even design novel synthetic routes. mdpi.comnih.gov

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the biological activity or material properties of derivatives based on their structure. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis. researchgate.netnih.gov

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways for target molecules, including derivatives of this compound. nih.gov These programs analyze the target structure and suggest disconnections based on known chemical reactions.

Reaction Optimization: AI algorithms can work in tandem with automated synthesis platforms to intelligently explore reaction parameters and find the optimal conditions for a given transformation, leading to higher yields and purity. technologynetworks.commdpi.com

By merging computational design with experimental synthesis, researchers can significantly shorten the design-make-test-analyze cycle in the discovery of new functional molecules. nih.govyoutube.com

Table 2: Applications of AI/ML in Pyrimidine Derivative Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using ML models to forecast biological activity, toxicity, or physical properties from molecular structure. researchgate.netnih.gov | Accelerates identification of lead compounds by prioritizing synthesis efforts. |

| Retrosynthesis | AI algorithms suggest step-by-step synthetic routes to a target molecule. nih.gov | Aids chemists in designing efficient and novel synthetic strategies. |

| Reaction Condition Recommendation | ML models predict optimal reaction conditions (catalyst, solvent, temperature) for higher yields. mdpi.comnih.gov | Reduces time and resources spent on empirical reaction optimization. |

| De Novo Design | Generative models create novel molecular structures with desired properties. youtube.com | Expands the accessible chemical space for discovering innovative molecules. |

Exploration of Novel Reactivity Modes and Transformative Reactions

The chemical structure of this compound, featuring two distinct halogen atoms and a phenoxy group on a pyrimidine core, offers rich opportunities for exploring novel reactivity. The chloro and bromo substituents are potential sites for various cross-coupling and nucleophilic substitution reactions. rsc.orgchemicalbook.com

Future research will likely focus on discovering new transformations that leverage the unique electronic properties of this scaffold. Areas of exploration include:

Site-Selective Functionalization: Developing methods to selectively react at either the C5-Cl or the C4'-Br position would provide precise control for building molecular complexity.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine or phenyl rings represents a highly atom-economical approach to creating new derivatives. acs.org

Ring Transformation Reactions: Under specific conditions, the pyrimidine ring itself can undergo transformations into other heterocyclic or even aromatic systems, opening pathways to entirely new classes of compounds. acs.org

Photoredox and Electrochemical Catalysis: These modern synthetic methods operate under mild conditions and can enable unique bond formations that are inaccessible through traditional thermal methods.

By exploring these transformative reactions, chemists can expand the synthetic utility of this compound and generate novel molecules with potentially valuable biological or material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Bromophenoxy)-5-chloropyrimidine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where 5-chloropyrimidine derivatives react with 4-bromophenol under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) is critical. Purity (>97%) can be verified by GC or HPLC, as referenced for similar bromo-chloropyrimidines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the 4-bromophenoxy group appear as distinct doublets (δ 7.2–7.8 ppm), while pyrimidine protons resonate at δ 8.5–9.0 ppm .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M]⁺ peak at m/z 303.97 for C₁₀H₅BrClN₂O) .

- Elemental Analysis : Ensure stoichiometric agreement (±0.3% for C, H, N).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Exposure Response : In case of skin contact, rinse with copious water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the introduction of a 5-chloro substituent influence the compound’s biological activity and cytotoxicity?

- Methodological Answer : Chlorination at C-5 can reduce host cell toxicity while retaining target activity. For example, 5-chloro-2',3'-dideoxyuridine derivatives exhibit anti-HIV activity with a selectivity index (SI) >100 due to decreased mitochondrial toxicity. Comparative assays (e.g., MTT in MT-4 cells) and X-ray crystallography (to analyze conformational effects, as in ) are recommended to validate structure-activity relationships.

Q. How can computational modeling optimize the regioselectivity of bromophenoxy substitution on pyrimidine rings?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity. For example, calculate Gibbs free energy differences between ortho/meta/para substitution pathways.

- Docking Studies : Assess binding affinity to biological targets (e.g., HIV reverse transcriptase) using AutoDock Vina. Compare with analogs like 2-[3-bromo-2-(butoxy)phenoxy]-5-chloropyrimidine (Patent EP ).

Q. How to resolve contradictions in reported cytotoxicity data for halogenated pyrimidines?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from CA (1003 entries) and CAPLUS (1011 entries) to identify outliers.

- Experimental Replication : Standardize assays (e.g., consistent cell lines, incubation times) and validate via dose-response curves (IC₅₀ vs. CC₅₀). For example, 5-chloro derivatives in showed reduced cytotoxicity due to altered metabolic activation.

Q. What strategies improve the crystallinity of this compound for X-ray studies?

- Methodological Answer :

- Co-Crystallization : Use solvent mixtures (e.g., DCM/hexane) to slow nucleation.

- SHELXT Automation : Determine space groups and refine structures from single-crystal diffraction data. As demonstrated in , this method resolves conformational ambiguities (e.g., chi angles in anti-HIV derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.